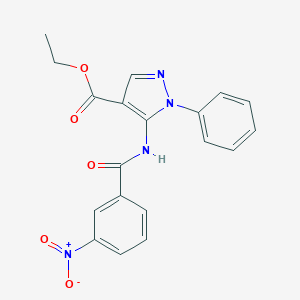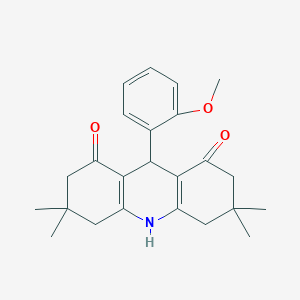![molecular formula C19H24N2O5 B392227 1,3-DIETHYL 2-ACETAMIDO-2-[1-(1H-INDOL-3-YL)ETHYL]PROPANEDIOATE CAS No. 103649-46-3](/img/structure/B392227.png)
1,3-DIETHYL 2-ACETAMIDO-2-[1-(1H-INDOL-3-YL)ETHYL]PROPANEDIOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(acetylamino)-2-[1-(1H-indol-3-yl)ethyl]malonate is a complex organic compound that features an indole ring, a malonate ester, and an acetylamino group. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and synthetic versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL 2-ACETAMIDO-2-[1-(1H-INDOL-3-YL)ETHYL]PROPANEDIOATE typically involves multi-step organic reactions. One possible route could include:
Formation of the Indole Derivative: Starting from a suitable indole precursor, the indole ring can be functionalized to introduce the desired substituents.
Malonate Ester Formation: The final step involves the formation of the malonate ester, which can be done through esterification reactions using diethyl malonate and appropriate catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(acetylamino)-2-[1-(1H-indol-3-yl)ethyl]malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-DIETHYL 2-ACETAMIDO-2-[1-(1H-INDOL-3-YL)ETHYL]PROPANEDIOATE would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The indole ring is known to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 2-(acetylamino)-2-[1-(1H-indol-3-yl)ethyl]malonate: Unique due to its specific combination of functional groups.
Indole-3-acetic acid: A simpler indole derivative with plant growth-regulating properties.
Diethyl malonate: A common malonate ester used in organic synthesis.
N-acetyltryptophan: An acetylated amino acid with structural similarities.
Uniqueness
Diethyl 2-(acetylamino)-2-[1-(1H-indol-3-yl)ethyl]malonate is unique due to its combination of an indole ring, an acetylamino group, and a malonate ester, which confer specific chemical reactivity and potential biological activity.
Propiedades
Número CAS |
103649-46-3 |
|---|---|
Fórmula molecular |
C19H24N2O5 |
Peso molecular |
360.4g/mol |
Nombre IUPAC |
diethyl 2-acetamido-2-[1-(1H-indol-3-yl)ethyl]propanedioate |
InChI |
InChI=1S/C19H24N2O5/c1-5-25-17(23)19(21-13(4)22,18(24)26-6-2)12(3)15-11-20-16-10-8-7-9-14(15)16/h7-12,20H,5-6H2,1-4H3,(H,21,22) |
Clave InChI |
VXEBNJANHLTKAY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(C)C1=CNC2=CC=CC=C21)(C(=O)OCC)NC(=O)C |
SMILES canónico |
CCOC(=O)C(C(C)C1=CNC2=CC=CC=C21)(C(=O)OCC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-2-[(4-pentoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B392147.png)
![(4Z)-2-(4-CHLOROPHENYL)-4-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B392148.png)
![4-[2-(hexyloxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B392150.png)

![(4Z)-4-{4-[(4-bromobenzyl)oxy]benzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B392153.png)
![4-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B392155.png)
![2,4-dichloro-N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B392156.png)
![2-[(3-Chlorobenzylidene)amino]-4,5-dimethyl-3-furonitrile](/img/structure/B392157.png)

![2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B392159.png)

![(4Z)-4-{[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYLIDENE}-2-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B392163.png)
![Ethyl 4-methyl-2-[2-(3,3,5-trimethylcyclohexylidene)hydrazino]-5-pyrimidinecarboxylate](/img/structure/B392164.png)
![O-[4-(3-toluidinocarbonyl)phenyl] methyl(phenyl)thiocarbamate](/img/structure/B392165.png)
